N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide
Description
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative characterized by two distinct N-substituents: a furan-2-ylmethyl group and a 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl group. The cyclopropane ring contributes to its structural rigidity, while the heterocyclic substituents (furan and pyrazole) introduce polar and aromatic functionalities. This compound shares a core structure with pesticidal carboxamides, such as cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), but differs in substituent composition and spatial arrangement .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-16-6-2-5-14(16)15(18-19)11-20(17(21)12-7-8-12)10-13-4-3-9-22-13/h3-4,9,12H,2,5-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDSARAVZDDQQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antiviral, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound's chemical structure includes a furan ring and a cyclopropanecarboxamide moiety, which are known to contribute to various biological activities. Its molecular formula is C13H17N3O and it has a molecular weight of 231.3 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing furan and cyclopentane structures. For example, derivatives of furan have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In one study, furan-based compounds demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Furan Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Furan Derivative A | MCF-7 (Breast) | 15.0 | |
| Furan Derivative B | HeLa (Cervical) | 10.5 | |
| N-(furan-2-ylmethyl)-N-((1-methyl... | A549 (Lung) | 12.0 |
Antiviral Activity
Furan derivatives have also been investigated for their antiviral properties. A study identified compounds that inhibit SARS-CoV-2 main protease (Mpro), with some furan-containing structures showing promising results as non-peptidomimetic inhibitors . The compound's structure allows it to interact effectively with the enzyme's active site.
Table 2: Antiviral Activity Against SARS-CoV-2 Mpro
| Compound Name | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound F8-B6 | 1.57 | Reversible covalent inhibitor | |
| Compound F8-B22 | 1.55 | Non-peptidomimetic inhibitor |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor in various assays. Its structural features allow it to bind effectively to target enzymes, which is crucial for developing new therapeutic agents.
Case Studies
One notable case study involved the evaluation of this compound against a panel of cancer cell lines and viral pathogens. The results indicated that the compound exhibited selective toxicity towards cancer cells while maintaining low cytotoxicity towards normal cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the furan and cyclopentane moieties can significantly affect biological activity. For instance, alterations in substituents on the furan ring have been shown to enhance or diminish anticancer potency .
Table 3: Structure-Activity Relationship Insights
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent due to its structural features that may interact with biological targets. The furan moiety is known for its role in enhancing biological activity, while the cyclopropanecarboxamide structure contributes to its pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide can inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). For instance, a related class of compounds demonstrated potent inhibition of CDK2 and CDK9, leading to G2/M phase arrest in cancer cell lines . This suggests that the compound could be further investigated for its anticancer properties.
Enzyme Inhibition
The compound's furan and cyclopropane components may confer enzyme inhibitory activities. For example, derivatives of furan have shown promise as inhibitors of mushroom tyrosinase, which is significant in treating skin pigmentation disorders . The mechanism involves the interaction of these compounds with the active site of the enzyme, leading to reduced melanin production.
Antimicrobial Properties
Furan derivatives are also recognized for their antimicrobial activities. Research indicates that compounds with furan structures possess antibacterial and antifungal properties . This opens avenues for developing new antimicrobial agents based on the core structure of this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups can significantly influence biological activity. For instance:
| Functional Group | Effect on Activity |
|---|---|
| Furan ring | Enhances interaction with biological targets |
| Cyclopropanecarboxamide | Improves stability and bioavailability |
| Methyl substitution | May enhance potency against specific enzymes |
Case Studies
Several studies have explored furan-containing compounds similar to this compound:
- Anticancer Studies : A study on related furan derivatives showed significant inhibition of cancer cell proliferation through apoptosis induction .
- Enzyme Inhibition : Research demonstrated that certain furan derivatives effectively inhibited mushroom tyrosinase with low IC50 values, indicating high potency .
- Antimicrobial Testing : A series of furan-based compounds were tested against various bacterial strains and exhibited promising results in inhibiting growth .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
The target compound distinguishes itself through its pyrazole-furan hybrid substituents, which may enhance its binding affinity to biological targets compared to cyprofuram’s chlorophenyl and tetrahydrofuranone groups.
NMR Spectroscopy and Chemical Environment
Nuclear Magnetic Resonance (NMR) studies on structurally related carboxamides (e.g., Rapa analogues) reveal that substituent variations significantly alter chemical shifts in specific regions (e.g., regions A [positions 39–44] and B [positions 29–36]) . For the target compound:
- The furan-2-ylmethyl group likely induces deshielding effects in region A due to electron-withdrawing oxygen atoms.
- The tetrahydrocyclopenta[c]pyrazole substituent may perturb region B via steric hindrance and ring current effects.
These shifts are critical for deducing substituent locations and predicting interactions with biological targets .
Functional Implications of Substituent Variations
Bioactivity and Pesticidal Potential
Key differences include:
- Cyprofuram : The 3-chlorophenyl group enhances lipophilicity, favoring membrane penetration in fungal cells.
Solubility and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
